1-(2-chloro-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole
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Overview
Description
1-(2-chloro-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a 2-chloro-4-nitrophenyl group and two methyl groups at positions 3 and 5
Preparation Methods
The synthesis of 1-(2-chloro-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole typically involves the reaction of 2-chloro-4-nitroaniline with acetylacetone in the presence of a base, such as sodium ethoxide. The reaction proceeds through the formation of an intermediate enamine, which cyclizes to form the pyrazole ring. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(2-chloro-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to form corresponding pyrazole derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to yield various substituted pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-chloro-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-chloro-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anticancer properties could be related to its ability to induce apoptosis or inhibit cell proliferation through the modulation of signaling pathways .
Comparison with Similar Compounds
1-(2-chloro-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole can be compared with other similar compounds, such as:
2-chloro-4-nitrophenol: Shares the chloro and nitro substituents but lacks the pyrazole ring.
3,5-dimethylpyrazole: Contains the pyrazole ring with methyl groups but lacks the 2-chloro-4-nitrophenyl group.
2-chloro-4-nitrophenyl isothiocyanate: Similar aromatic substitution pattern but with an isothiocyanate group instead of the pyrazole ring.
Properties
Molecular Formula |
C11H10ClN3O2 |
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Molecular Weight |
251.67 g/mol |
IUPAC Name |
1-(2-chloro-4-nitrophenyl)-3,5-dimethylpyrazole |
InChI |
InChI=1S/C11H10ClN3O2/c1-7-5-8(2)14(13-7)11-4-3-9(15(16)17)6-10(11)12/h3-6H,1-2H3 |
InChI Key |
HUGYPEPVOJNCFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C |
Origin of Product |
United States |
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